4-Hydroxybutanoate
Description
Contextualization as a Key Biochemical Intermediate
4-Hydroxybutanoate is a pivotal intermediate in several metabolic pathways, most notably in the metabolism of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). jellinek.nl In mammalian systems, this compound is both a precursor to and a metabolite of GABA, highlighting its integral role in neurotransmission and central nervous system function. jellinek.nl The metabolic interplay between these compounds is crucial for maintaining neuronal balance.
The compound is central to the succinic semialdehyde dehydrogenase (SSADH) pathway. In this pathway, GABA is first converted to succinic semialdehyde by the enzyme GABA transaminase. Subsequently, SSADH oxidizes succinic semialdehyde to succinic acid, which then enters the citric acid cycle. However, an alternative fate for succinic semialdehyde is its reduction to this compound by the enzyme succinic semialdehyde reductase. This metabolic branch underscores the importance of this compound as a key node in cellular metabolism.
Furthermore, this compound is a key component of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle, which are carbon fixation pathways found in some archaea. nih.govresearchgate.netpnas.orgpnas.org In these pathways, 4-hydroxybutyrate serves as a crucial intermediate in the conversion of inorganic carbon into organic molecules, demonstrating its fundamental role in the metabolism of certain microorganisms. nih.govresearchgate.netpnas.orgpnas.org
Historical Perspectives in Metabolic Research
The scientific journey of this compound began with its first chemical synthesis in 1874 by the Russian chemist Alexander Zaytsev. ebsco.com However, its biological significance remained largely unexplored until the mid-20th century. A timeline of key research milestones is detailed in the table below.
| Year | Key Research Finding/Event |
| 1874 | Alexander Zaytsev reports the first chemical synthesis of gamma-hydroxybutyric acid (GHB). ebsco.com |
| 1960 | French researcher Dr. Henri Laborit synthesizes GHB while investigating it as a potential GABA analog for therapeutic use, leading to its initial application as an anesthetic. taylorandfrancis.comnih.govjellinek.nl |
| Late 1980s | The discovery of polyhydroxyalkanoate (PHA) copolymers containing 4-hydroxybutyrate (4HB) units in the bacterium Cupriavidus necator opens new avenues in bioplastics research. frontiersin.orgnih.govnih.gov |
| 1990s | The compound gains notoriety as a substance of abuse, prompting increased research into its pharmacology and toxicology. nih.govebsco.com |
| 2002 | The U.S. Food and Drug Administration (FDA) approves a formulation of sodium oxybate for the treatment of cataplexy in patients with narcolepsy, highlighting its therapeutic potential under strict medical supervision. nih.gov |
The initial research in the 1960s focused on its properties as a central nervous system depressant, leading to its use as an anesthetic. taylorandfrancis.comnih.gov Subsequent research established that this compound is an endogenous compound in the mammalian brain, shifting the research focus towards understanding its natural physiological roles. nih.gov The discovery of its involvement in the rare genetic disorder, succinic semialdehyde dehydrogenase deficiency, where elevated levels of this compound are observed, further solidified its importance in metabolic research.
Scope and Research Significance
The research significance of this compound is extensive, spanning from fundamental biochemistry to applied biotechnology. Its dual nature as both an endogenous metabolite and a potent psychoactive substance has driven a wide range of studies.
In the field of neuroscience, research continues to unravel the complex mechanisms of action of this compound, including its interaction with specific GHB receptors and GABAB receptors. Understanding these interactions is crucial for elucidating its role in sleep regulation, mood, and cognition.
From a metabolic standpoint, the study of this compound provides insights into GABA metabolism and the consequences of its dysregulation in inherited metabolic disorders. Furthermore, its role in microbial carbon fixation pathways is of significant interest for understanding microbial ecology and for potential applications in metabolic engineering. nih.govresearchgate.netpnas.orgpnas.org
In the realm of biotechnology, the biosynthesis of poly(4-hydroxybutyrate) (P4HB) and its copolymers in microorganisms is a burgeoning field. frontiersin.orgnih.govnih.govmdpi.com These bioplastics are biodegradable and biocompatible, making them attractive for various industrial and medical applications. frontiersin.orgnih.govnih.govmdpi.com The metabolic pathways involved in the production of 4-hydroxybutyrate are being extensively studied and engineered to improve the yield and properties of these biopolymers. frontiersin.orggoogle.com
Enzymes in this compound Metabolism
The metabolism of this compound involves several key enzymes that catalyze its synthesis and degradation. The following table details some of the important enzymes in these pathways.
| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway |
| 4-Hydroxybutyrate dehydrogenase | 1.1.1.61 | This compound + NAD+ <=> succinate (B1194679) semialdehyde + NADH + H+ | Butanoate metabolism, GABA degradation wikipedia.org |
| Succinic semialdehyde dehydrogenase | 1.2.1.24 | Succinate semialdehyde + NAD(P)+ + H2O <=> succinate + NAD(P)H + H+ | GABA degradation |
| 4-Hydroxybutyryl-CoA synthetase | 6.2.1.40 | This compound + CoA + ATP <=> 4-hydroxybutyryl-CoA + AMP + diphosphate | 3-Hydroxypropionate/4-hydroxybutyrate cycle nih.govresearchgate.netpnas.orgpnas.orgnih.gov |
| 4-Hydroxybutyryl-CoA dehydratase | 4.2.1.120 | 4-hydroxybutyryl-CoA <=> crotonyl-CoA + H2O | 3-Hydroxypropionate/4-hydroxybutyrate cycle researchgate.netpnas.orgpnas.orgnih.gov |
| PHA synthase | 2.3.1.- | Polymerizes hydroxyacyl-CoA monomers into polyhydroxyalkanoates | P(4HB) biosynthesis frontiersin.org |
Table of Compound Names
| Common Name/Abbreviation | Systematic Name |
| This compound | 4-hydroxybutanoic acid |
| GHB | gamma-hydroxybutyric acid |
| GABA | gamma-aminobutyric acid |
| Succinic semialdehyde | 4-oxobutanoic acid |
| Succinic acid | Butanedioic acid |
| 3-Hydroxypropionate | 3-hydroxypropanoic acid |
| P4HB | Poly(4-hydroxybutyrate) |
| NAD+ | Nicotinamide adenine (B156593) dinucleotide (oxidized form) |
| NADH | Nicotinamide adenine dinucleotide (reduced form) |
| CoA | Coenzyme A |
| ATP | Adenosine triphosphate |
| AMP | Adenosine monophosphate |
| Crotonyl-CoA | (2E)-But-2-enoyl-CoA |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1320-61-2 |
|---|---|
Molecular Formula |
C4H7O3- |
Molecular Weight |
103.1 g/mol |
IUPAC Name |
4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1 |
InChI Key |
SJZRECIVHVDYJC-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])CO |
Canonical SMILES |
C(CC(=O)[O-])CO |
Other CAS No. |
1320-61-2 |
Origin of Product |
United States |
Metabolic Pathways and Regulation of 4 Hydroxybutanoate
Biosynthetic Pathways of 4-Hydroxybutanoate
The production of this compound in biological systems is primarily achieved through two distinct metabolic routes. The reductive pathway, also known as the succinate (B1194679) route, involves the conversion of succinate, a key intermediate in the citric acid cycle. In contrast, the oxidative pathway, or the α-ketoglutarate route, utilizes another citric acid cycle intermediate, α-ketoglutarate, as its starting point.
Reductive Pathway from Succinate (Succinate Route)
The reductive pathway from succinate is a well-characterized route for this compound biosynthesis, involving a series of enzymatic reactions that convert succinyl-CoA, derived from succinate, into this compound. This pathway is particularly prominent in certain anaerobic microorganisms.
The initial step in this pathway is the reduction of succinyl-CoA to succinate semialdehyde. This reaction is catalyzed by the enzyme succinyl-CoA reductase, also known as succinate-semialdehyde dehydrogenase (acylating). asm.org This enzyme facilitates the NADPH-dependent reduction of succinyl-CoA, yielding succinate semialdehyde, Coenzyme A (CoA), and NADP+. asm.org
Enzymatic Reaction: Succinyl-CoA to Succinate Semialdehyde
| Substrate | Enzyme | Product(s) | Cofactor |
| Succinyl-CoA | Succinyl-CoA reductase (EC 1.2.1.76) | Succinate semialdehyde, CoA | NADPH |
Following its formation, succinate semialdehyde is then reduced to this compound. This reaction is carried out by the enzyme succinate semialdehyde reductase, which is also known as this compound dehydrogenase (EC 1.1.1.61). wikipedia.orgnih.gov This enzyme utilizes NADH or NADPH as a reducing equivalent to convert the aldehyde group of succinate semialdehyde into a hydroxyl group, thereby forming this compound. nih.gov In some organisms, like Clostridium kluyveri, this enzyme is NAD(H) dependent. wikipedia.org
Enzymatic Reaction: Succinate Semialdehyde to this compound
| Substrate | Enzyme | Product | Cofactor |
| Succinate semialdehyde | Succinate semialdehyde reductase / this compound dehydrogenase (EC 1.1.1.61) | This compound | NADH/NADPH |
The final step in this biosynthetic sequence is the activation of this compound to its coenzyme A thioester, 4-hydroxybutyryl-CoA. nih.gov This activation is essential for the subsequent metabolic fates of the molecule. The reaction is catalyzed by 4-hydroxybutyrate CoA-transferase or 4-hydroxybutyrate-CoA ligase. medlink.comyoutube.com In the case of the CoA-transferase, the CoA moiety is typically transferred from a donor molecule like acetyl-CoA. researchgate.net
Enzymatic Reaction: this compound to 4-Hydroxybutyryl-CoA
| Substrate(s) | Enzyme | Product(s) |
| This compound, Acetyl-CoA | 4-Hydroxybutyrate CoA-transferase | 4-Hydroxybutyryl-CoA, Acetate (B1210297) |
| This compound, ATP, CoA | 4-Hydroxybutyrate-CoA ligase | 4-Hydroxybutyryl-CoA, AMP, Pyrophosphate |
Oxidative Pathway from α-Ketoglutarate (α-Ketoglutarate Route)
An alternative route for the biosynthesis of this compound starts with the oxidative decarboxylation of α-ketoglutarate. This pathway serves as another link between the central carbon metabolism and the production of this compound.
The key step in this pathway is the decarboxylation of α-ketoglutarate to yield succinate semialdehyde. This reaction is catalyzed by the enzyme α-ketoglutarate decarboxylase (EC 4.1.1.71). wikipedia.org This enzyme, which is dependent on the cofactor thiamine (B1217682) pyrophosphate, removes a carboxyl group from α-ketoglutarate, releasing carbon dioxide and forming succinate semialdehyde. wikipedia.org Once succinate semialdehyde is formed, it can be reduced to this compound by succinate semialdehyde reductase as described in the reductive pathway.
Enzymatic Reaction: α-Ketoglutarate Decarboxylation
| Substrate | Enzyme | Product(s) | Cofactor |
| α-Ketoglutarate | α-Ketoglutarate decarboxylase (EC 4.1.1.71) | Succinate semialdehyde, CO2 | Thiamine pyrophosphate |
Subsequent Conversions to this compound
The formation of this compound (4-HB) can occur through various metabolic routes, one of which involves the reduction of succinate. In the bacterium Clostridium kluyveri, a pathway for the fermentation of succinate to acetate and butanoate has been identified, which proceeds through 4-HB as a key intermediate. nih.gov This conversion is facilitated by the sequential action of two key enzymes: succinic semialdehyde dehydrogenase and this compound dehydrogenase. nih.gov
The initial step in this pathway is the reduction of succinyl-CoA to succinic semialdehyde. This is followed by the further reduction of succinic semialdehyde to this compound. researchgate.net The presence and activity of both succinic semialdehyde dehydrogenase and this compound dehydrogenase have been demonstrated in crude extracts of C. kluyveri cells grown on succinate and ethanol. nih.gov Notably, these enzymatic activities were absent in cells grown on acetate and ethanol, suggesting that the pathway is specifically induced by the presence of succinate. nih.gov This pathway highlights a mechanism for utilizing succinate as an electron acceptor, linking its metabolism to the production of 4-HB.
Formation via Gamma-Aminobutyrate (B1235393) (GABA) Degradation
A significant metabolic route for the synthesis of this compound involves the degradation of gamma-aminobutyrate (GABA). GABA, a non-proteinogenic amino acid, is catabolized in a pathway known as the GABA shunt. cdnsciencepub.comnih.gov The initial step of GABA degradation is its conversion to succinic semialdehyde (SSA), a reaction catalyzed by the enzyme GABA transaminase (GABA-T). cdnsciencepub.comresearchgate.netmdpi.com
Following its formation, SSA stands at a metabolic branch point. It can either be oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), thus entering the tricarboxylic acid (TCA) cycle, or it can be reduced to this compound. cdnsciencepub.comnih.govresearchgate.net This reduction of SSA to 4-HB is catalyzed by succinic semialdehyde reductase. cdnsciencepub.comresearchgate.net The metabolic generation of 4-hydroxybutyrate is likely linked to an increasing NADPH/NADP+ ratio, which would favor the reductase activity. cdnsciencepub.com This alternative route of GABA catabolism has been identified in various organisms, from bacteria to eukaryotes, including yeast. cdnsciencepub.comnih.gov
Novel Biosynthetic Routes (e.g., from C1 compounds)
Recent advancements in synthetic biology have explored novel biosynthetic pathways for producing this compound and its derivatives from simple one-carbon (C1) compounds, such as methanol (B129727). These approaches offer a sustainable alternative to traditional chemical synthesis. One such strategy involves the enzymatic conversion of C1 compounds into more complex molecules.
A one-pot cascade reaction has been designed to produce 2-keto-4-hydroxybutyrate from methanol and pyruvate (B1213749). nih.govacs.org This process utilizes a methanol dehydrogenase and a pyruvate aldolase (B8822740). nih.govacs.org Methanol is first oxidized to formaldehyde (B43269) by methanol dehydrogenase. Subsequently, pyruvate aldolase catalyzes the condensation of formaldehyde with pyruvate to form 2-keto-4-hydroxybutyrate. nih.govacs.org This keto-acid can then potentially be converted to this compound through further enzymatic reduction steps, representing a promising avenue for the bio-based production of 4-HB from inexpensive and abundant C1 feedstocks.
Catabolic Pathways of this compound
Oxidation to Succinate Semialdehyde
The primary catabolic pathway for this compound begins with its oxidation to succinate semialdehyde (SSA). This reaction is a crucial step in the degradation of 4-HB and is catalyzed by the enzyme 4-hydroxybutyrate dehydrogenase. oup.com This enzymatic conversion has been particularly studied in the bacterium Ralstonia eutropha, where the catabolism of 4-hydroxybutyric acid is linked to the production of polyhydroxyalkanoates (PHAs). oup.com
In this organism, it is proposed that 4-hydroxybutyric acid is catabolized via SSA to succinate. oup.com The enzyme responsible for the initial oxidation step, 4-hydroxybutyric acid dehydrogenase, has been identified. oup.com The product of this reaction, succinate semialdehyde, serves as the substrate for the next step in the catabolic cascade.
Conversion to Succinate and Tricarboxylic Acid Cycle Integration
Following its formation from the oxidation of this compound, succinate semialdehyde is further oxidized to succinate. This reaction is catalyzed by the enzyme succinate semialdehyde dehydrogenase (SSADH). researchgate.netoup.com The gene encoding an NADP+-dependent succinate semialdehyde dehydrogenase has been identified and characterized in Ralstonia eutropha. oup.com
Once succinate is formed, it can be readily integrated into central carbon metabolism via the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.org In the TCA cycle, succinyl-CoA is converted to succinate, a reaction that can be reversible and is catalyzed by succinyl-CoA synthetase, generating an equivalent of ATP or GTP. wikipedia.org The entry of succinate derived from 4-HB catabolism into the TCA cycle allows for the generation of reducing equivalents (NADH and FADH2) and ATP, thereby providing energy for the cell. wikipedia.org
Diversion to Other Metabolic Branches (e.g., to Crotonyl-CoA)
In some metabolic contexts, 4-hydroxybutyrate is not directly oxidized to succinate semialdehyde but is first activated to its coenzyme A (CoA) thioester, 4-hydroxybutyryl-CoA. This activation is catalyzed by 4-hydroxybutyrate-CoA ligase. nih.govnih.gov 4-hydroxybutyryl-CoA can then be diverted into other metabolic pathways.
One such diversion is the dehydration of 4-hydroxybutyryl-CoA to form crotonyl-CoA. This reaction is catalyzed by the enzyme 4-hydroxybutyryl-CoA dehydratase. nih.govnih.govnih.gov This enzyme is a key component of fermentation pathways in organisms like Clostridium aminobutyricum, where it is involved in the conversion of 4-aminobutyrate to acetate and butyrate (B1204436). nih.gov Crotonyl-CoA can then be further metabolized through various routes, including the beta-oxidation pathway.
Regulation of this compound Metabolism
The metabolic pathways governing the synthesis and degradation of this compound (4-HB), also known as gamma-hydroxybutyrate (GHB), are tightly controlled to maintain cellular homeostasis. This regulation occurs at multiple levels, including the expression of key metabolic genes, the direct modulation of enzyme activity, and the influence of the cellular redox state. These control mechanisms ensure that the flux through the pathway is responsive to the metabolic needs of the cell.
Transcriptional and Translational Control Mechanisms
The expression of enzymes central to 4-HB metabolism is a critical point of regulation. The primary enzyme responsible for catabolizing succinic semialdehyde (SSA), the immediate precursor to 4-HB, is succinic semialdehyde dehydrogenase (SSADH), encoded by the ALDH5A1 gene. nih.govnih.gov By converting SSA to succinate, SSADH prevents the accumulation of SSA and its subsequent reduction to 4-HB. wikipedia.orgmdpi.com Therefore, the transcriptional and translational control of the ALDH5A1 gene is a key factor in regulating the potential for 4-HB production.
Transcriptional control of the ALDH5A1 gene is managed by its promoter region, which contains binding sites for various transcription factors. These proteins can bind to DNA and either enhance or suppress gene expression in response to cellular signals. Analysis of the ALDH5A1 promoter has identified potential binding sites for several transcription factors, indicating a complex regulatory network. genecards.org
| Transcription Factor | Potential Role in Cellular Processes |
|---|---|
| p53 | Tumor suppressor, response to cellular stress |
| FOXO3 | Stress resistance, metabolism, cell apoptosis |
| Max1 | Gene expression, cell proliferation and differentiation |
| Meis-1 | Developmental processes |
| Cart-1 | Cartilage development |
| RFX1 | Immune response, cell cycle regulation |
At the post-transcriptional level, evidence suggests that the human ALDH5A1 gene gives rise to at least two distinct transcript variants, which encode different protein isoforms. wikipedia.org This indicates that mechanisms such as alternative splicing or the use of alternative polyadenylation signals may play a role in modulating the final protein product, although the functional differences between these isoforms are not fully characterized. Furthermore, therapeutic strategies are being explored that involve the use of codon-optimized, modified messenger RNA (mRNA) to directly introduce the template for the SSADH enzyme into cells, bypassing endogenous transcriptional control to rescue enzyme deficiency. technologypublisher.com
Allosteric Regulation of Key Enzymes
The activity of metabolic enzymes can be rapidly modulated by the binding of small molecules to sites other than the active site, a process known as allosteric regulation. britannica.com This mechanism allows for immediate feedback from downstream products or other metabolic indicators. byjus.comkhanacademy.org
In the context of 4-HB metabolism, direct allosteric regulation of the key enzymes by pathway end-products has not been extensively documented. However, other forms of direct enzyme inhibition that serve a regulatory role have been identified. For instance, the enzyme 4-hydroxybutyrate dehydrogenase (GHBDH) from Cupriavidus necator, which catalyzes the conversion of 4-HB to succinic semialdehyde, is subject to competitive product inhibition. nih.govuniprot.org In this mechanism, the product of the reaction, succinic semialdehyde, competes with the substrate, 4-HB, for binding to the enzyme's active site. uniprot.orgresearchgate.net
Furthermore, the enzyme succinic semialdehyde dehydrogenase (SSADH) exhibits inhibition by its own substrate, succinic semialdehyde, at high concentrations. nih.gov This substrate inhibition provides a direct mechanism to regulate the rate of product formation and prevent metabolic overload. nih.gov
| Enzyme | Regulator | Type of Inhibition | Mechanism |
|---|---|---|---|
| 4-Hydroxybutyrate Dehydrogenase (GHBDH) | Succinic Semialdehyde | Competitive Product Inhibition | The product (SSA) competes with the substrate (4-HB) for the active site. uniprot.org |
| Succinic Semialdehyde Dehydrogenase (SSADH) | Succinic Semialdehyde | Substrate Inhibition | Excess substrate binds to the enzyme, reducing its catalytic rate. nih.gov |
Redox Balance Considerations in Metabolic Flux
The interconversion between succinic semialdehyde and this compound is catalyzed by an NADH-dependent reductase. The direction of this reaction is dictated by the cellular NADH/NAD+ ratio.
High NADH/NAD+ Ratio (Reductive State): An abundance of NADH favors the reduction of succinic semialdehyde to this compound. promegaconnections.com
Low NADH/NAD+ Ratio (Oxidative State): A higher concentration of NAD+ favors the oxidation of this compound back to succinic semialdehyde. promegaconnections.com
| Cellular Redox State | Relative NADH/NAD+ Ratio | Favored Reaction | Impact on 4-HB Level |
|---|---|---|---|
| Reductive | High | Succinic Semialdehyde → this compound | Increase |
| Oxidative | Low | This compound → Succinic Semialdehyde | Decrease |
Beyond the general influence of cofactor availability, a more direct and sophisticated regulatory mechanism has been identified within the human SSADH enzyme itself. nih.govresearchgate.netknu.ac.kr Crystal structure analysis has revealed a "redox-switch" mechanism involving a dynamic catalytic loop. embopress.orgembopress.org This loop can undergo significant structural changes based on the surrounding redox environment. This change is mediated by the formation of a reversible disulfide bond between two cysteine residues (Cys340 and Cys342) located on the loop. embopress.org In an oxidizing environment, the disulfide bond forms, altering the loop's conformation and modulating the enzyme's catalytic activity. This suggests that SSADH can act as a sensor for cellular redox status or reactive oxygen species, allowing for physiological control of the GABA shunt and, consequently, the levels of 4-HB. embopress.orgembopress.org
Enzymology of 4 Hydroxybutanoate Interconversions
Enzymes in 4-Hydroxybutanoate Biosynthesis
The formation of this compound from different precursors is catalyzed by a range of enzymes, each playing a distinct role in the biosynthetic pathways.
This compound dehydrogenase (GHBDH), classified under EC 1.1.1.61, is an oxidoreductase that catalyzes the reversible conversion of this compound to succinate (B1194679) semialdehyde. wikipedia.orgqmul.ac.ukgenome.jp The systematic name for this enzyme is this compound:NAD+ oxidoreductase. qmul.ac.uk This reaction is a key step in both the biosynthesis and catabolism of this compound. wikipedia.org
The enzyme utilizes NAD+ as a cofactor to oxidize this compound, producing succinate semialdehyde, NADH, and a proton (H+). wikipedia.orgqmul.ac.uk Conversely, the enzyme can reduce succinate semialdehyde to this compound in the presence of NADH. frontiersin.org This bidirectional activity allows the enzyme to participate in different metabolic contexts depending on the cellular requirements and the concentrations of substrates and products. The enzyme from Cupriavidus necator shows competitive inhibition by its product, succinic semialdehyde. uniprot.org
Reaction Catalyzed by this compound Dehydrogenase:
| Substrates | Products |
| This compound, NAD+ | succinate semialdehyde, NADH, H+ |
This table summarizes the reversible reaction catalyzed by this compound dehydrogenase.
Succinate semialdehyde dehydrogenase (SSADH), also known as SucD, is a critical enzyme in the metabolism of the neurotransmitter GABA. wikipedia.orgmdpi.com It is an NAD(P)+-dependent oxidoreductase that catalyzes the oxidation of succinic semialdehyde to succinic acid, which can then enter the tricarboxylic acid (TCA) cycle for energy production. mdpi.comnih.gov
While SSADH is primarily involved in the degradation of succinic semialdehyde, its deficiency has a profound impact on the biosynthesis of this compound. wikipedia.orgmdpi.com In cases of SSADH deficiency, the accumulation of succinic semialdehyde leads to its alternative metabolic fate: reduction to gamma-hydroxybutyric acid (GHB), another name for this compound, by the action of a reductase. frontiersin.orgwikipedia.org This makes the regulation and activity of SSADH an indirect but crucial factor in controlling the levels of this compound in certain physiological and pathological conditions. mdpi.com The enzyme is located in the mitochondria. mdpi.com
Key Properties of Succinate Semialdehyde Dehydrogenase:
| Feature | Description |
| EC Number | 1.2.1.79 nih.gov |
| Function | Catalyzes the oxidation of succinic semialdehyde to succinic acid. nih.gov |
| Cofactor | NAD(P)+ nih.gov |
| Metabolic Role | Part of the GABA shunt and links GABA metabolism to the TCA cycle. mdpi.comnih.gov |
This table provides an overview of the main characteristics of Succinate Semialdehyde Dehydrogenase.
Succinyl-CoA:CoA transferases are enzymes that can be involved in the activation of carboxylic acids by transferring a CoA moiety from a donor like succinyl-CoA. While the specific designation "Cat1" for a succinyl-CoA:CoA transferase directly involved in this compound biosynthesis is not consistently found in the literature under that name, enzymes with this function are part of the broader family of CoA transferases. In a more general sense, Carnitine Acyltransferases (CATs) are involved in the transport of acyl groups, including acetyl-CoA, across mitochondrial membranes. nih.govwikipedia.org For instance, Carnitine palmitoyltransferase I (CPT1), also known as CAT1, is a mitochondrial enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation. wikipedia.org The relevance of such transferases to this compound metabolism lies in the broader context of CoA metabolism and the transfer of acyl groups, which are fundamental processes for the synthesis and degradation of many compounds, including 4-hydroxybutyrate.
4-Hydroxybutyryl-CoA transferase is an enzyme that catalyzes the activation of 4-hydroxybutyrate to 4-hydroxybutyryl-CoA. uni-marburg.de The gene product OrfZ from the bacterium Clostridium kluyveri has been identified as a 4-hydroxybutyryl-CoA transferase. google.com This enzyme is crucial in pathways that metabolize 4-hydroxybutyrate, as the CoA thioester is a more reactive intermediate for subsequent enzymatic reactions. nih.gov
The enzyme from Clostridium aminobutyricum has been shown to be a homodimer and catalyzes the transfer of CoA from acetyl-CoA to 4-hydroxybutyrate. ebi.ac.uk Site-directed mutagenesis studies have identified a key glutamate (B1630785) residue (E238) in the active site of the enzyme from C. aminobutyricum that is essential for its catalytic activity. nih.govnih.gov The crystal structure of this enzyme has been determined, providing insights into its mechanism and substrate binding. nih.gov
Characteristics of 4-Hydroxybutyryl-CoA Transferase from C. aminobutyricum:
| Property | Value/Description |
| Molecular Mass | 110 kDa ebi.ac.uk |
| Structure | Homodimer (Subunit: 54 kDa) ebi.ac.uk |
| Catalytic Residue | Glutamate-238 nih.gov |
| Function | Activates 4-hydroxybutyrate to 4-hydroxybutyryl-CoA. uni-marburg.de |
This table summarizes the key features of 4-Hydroxybutyryl-CoA Transferase as characterized in Clostridium aminobutyricum.
Several other enzymes, including decarboxylases and reductases, play a role in the upstream synthesis of precursors for this compound.
Glutamate Decarboxylase (GAD): This enzyme, with the systematic name L-glutamate 1-carboxy-lyase (4-aminobutanoate-forming), catalyzes the irreversible α-decarboxylation of glutamate to produce γ-aminobutyric acid (GABA) and carbon dioxide. mdpi.com GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme and is found in a wide range of organisms, from bacteria to vertebrates. mdpi.com The GABA produced by this reaction can then serve as a precursor in pathways leading to the formation of this compound. wikipedia.org
Succinate Semialdehyde Reductase: This enzyme catalyzes the reduction of succinic semialdehyde to this compound (GHB). wikipedia.org This reaction is particularly significant in conditions where succinic semialdehyde accumulates, such as in SSADH deficiency. wikipedia.org The activity of this reductase provides a direct route for the synthesis of this compound from a key intermediate in GABA metabolism.
α-Ketoglutarate Decarboxylase: In some metabolic pathways, such as the α-ketoglutarate shunt found in certain cyanobacteria, α-ketoglutarate is decarboxylated to produce succinic semialdehyde. nih.gov This succinic semialdehyde can then be a substrate for either SSADH to form succinic acid or a reductase to form this compound. nih.gov
Enzymes in this compound Catabolism
The primary enzyme responsible for the initial step in the breakdown of this compound is this compound dehydrogenase (EC 1.1.1.61). wikipedia.org As mentioned in the biosynthesis section, this enzyme catalyzes the NAD+-dependent oxidation of this compound to succinate semialdehyde. wikipedia.orgqmul.ac.uk
Following its formation, succinate semialdehyde is typically oxidized to succinate by the action of succinate semialdehyde dehydrogenase (SSADH). frontiersin.orgresearchgate.net Succinate can then enter the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle, to be used for energy generation or as a precursor for other biosynthetic pathways. mdpi.comnih.gov Thus, the catabolism of this compound is directly linked to fundamental cellular energy metabolism.
This compound Dehydrogenase (Oxidoreductase Activity)
This compound dehydrogenase (GHBDH), classified under EC 1.1.1.61, is an oxidoreductase that catalyzes the reversible conversion of this compound to succinate semialdehyde. wikipedia.orguniprot.org This reaction is a critical step in the degradation of this compound. The enzyme utilizes NAD+ as a cofactor, which is reduced to NADH during the oxidation of this compound. wikipedia.org
The systematic name for this enzyme is this compound:NAD+ oxidoreductase. wikipedia.org It belongs to the family of oxidoreductases that act on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. wikipedia.org In Clostridium kluyveri, this enzyme is involved in the anaerobic degradation of succinate. uniprot.org The enzyme is sensitive to oxygen and shows optimal activity at a pH of 9.4 for the oxidation of this compound and 6.1 for the reduction of succinic semialdehyde. uniprot.orgnih.gov
Succinic Semialdehyde Dehydrogenase (SSADH)
Succinic semialdehyde dehydrogenase (SSADH), or EC 1.2.1.24, is a crucial enzyme in the metabolism of GABA. wikipedia.orgnih.gov It catalyzes the NAD+-dependent oxidation of succinate semialdehyde to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This reaction effectively links the metabolism of the primary inhibitory neurotransmitter, GABA, to cellular energy production. nih.gov
SSADH is a member of the aldehyde dehydrogenase (ALDH) protein family. nih.gov A deficiency in SSADH activity leads to the accumulation of succinic semialdehyde, which is then reduced to 4-hydroxybutyrate, resulting in a rare metabolic disorder known as 4-hydroxybutyric aciduria. nih.govwikipedia.org The enzyme is found in organisms ranging from bacteria to humans and plays a vital role in preventing the buildup of potentially toxic succinic semialdehyde. wikipedia.org
4-Hydroxybutyryl-CoA Dehydratase (4HBD)
4-Hydroxybutyryl-CoA dehydratase (4HBD), with EC number 4.2.1.120, catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. acs.orguniprot.org This reaction is an unusual dehydration that involves the cleavage of a non-activated β-C-H bond. acs.org The enzyme is found in anaerobic bacteria, such as Clostridium aminobutyricum, where it participates in the fermentation of 4-aminobutyrate. nih.govbiorxiv.org
4HBD (B1191750) is an oxygen-sensitive, homotetrameric enzyme containing a [4Fe-4S]2+ cluster and one flavin adenine (B156593) dinucleotide (FAD) per subunit. pnas.orgasm.org In addition to the dehydration reaction, it also catalyzes the irreversible isomerization of vinylacetyl-CoA to crotonyl-CoA. acs.orgasm.org
Biochemical Characterization and Structural Biology of this compound Related Enzymes
The functional understanding of enzymes involved in this compound metabolism is significantly enhanced by detailed biochemical and structural studies. These investigations reveal the kinetic properties, cofactor requirements, and substrate preferences that govern their catalytic activities.
Enzyme Activity and Kinetic Studies
Kinetic analyses of these enzymes provide valuable insights into their catalytic efficiency and substrate affinity.
This compound Dehydrogenase: Studies on the enzyme from Clostridium kluyveri have determined the Michaelis-Menten constants (Km). For the reduction of succinic semialdehyde, the Km values for NADH and succinic semialdehyde are 150 µM and 560 µM, respectively. nih.gov In the reverse reaction, the oxidation of this compound, the Km values for NAD+ and this compound are 670 µM and 55 mM, respectively. nih.gov The enzyme from Cupriavidus necator shows a kcat of 8.4 s-1 with this compound and 8.9 s-1 with NAD+ as substrates. uniprot.org
Succinic Semialdehyde Dehydrogenase (SSADH): The SSADH from rat brain exhibits a low Km value for succinic semialdehyde (2.5 µM), indicating a high affinity for its substrate. nih.gov However, it is inhibited by high concentrations of this substrate. nih.gov For the Drosophila melanogaster enzyme, the Km for succinic semialdehyde is 4.7 µM and for NAD+ is 90.9 µM. embopress.org
4-Hydroxybutyryl-CoA Dehydratase (4HBD): The Km of 4HBD from Clostridium aminobutyricum for 4-hydroxybutyryl-CoA is 50 µM. uniprot.org Kinetic isotope effect studies using deuterated 4-hydroxybutyrates have been employed to probe the reaction mechanism. nih.gov
Interactive Data Table: Kinetic Parameters of this compound Related Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
|---|---|---|---|---|
| This compound Dehydrogenase | Clostridium kluyveri | NADH | 150 | - |
| Succinic semialdehyde | 560 | - | ||
| NAD+ | 670 | - | ||
| This compound | 55000 | - | ||
| Cupriavidus necator | This compound | 980 | 8.4 | |
| NAD+ | 64 | 8.9 | ||
| Succinic Semialdehyde Dehydrogenase | Rat brain | Succinic semialdehyde | 2.5 | - |
| Drosophila melanogaster | Succinic semialdehyde | 4.7 | - | |
| NAD+ | 90.9 | - | ||
| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium aminobutyricum | 4-Hydroxybutyryl-CoA | 50 | - |
Cofactor Dependencies (e.g., NAD+/NADH, NADP+/NADPH)
The catalytic activity of these enzymes is critically dependent on specific cofactors that act as electron carriers.
This compound Dehydrogenase: This enzyme typically utilizes NAD+ as its cofactor for the oxidation of this compound, which is concomitantly reduced to NADH. wikipedia.org
Succinic Semialdehyde Dehydrogenase (SSADH): SSADH is primarily an NAD+-dependent enzyme, catalyzing the oxidation of succinic semialdehyde to succinate with the formation of NADH. wikipedia.org Some bacterial SSADHs can utilize both NAD+ and NADP+. wikipedia.org The binding of NAD+ is often the first step in the ordered bi-bi reaction mechanism. nih.govnih.gov
Substrate Specificity and Promiscuity
The ability of an enzyme to recognize and act upon specific substrates, or a range of related molecules, is a key determinant of its biological role.
This compound Dehydrogenase: While primarily acting on this compound, some 3-hydroxybutyrate (B1226725) dehydrogenases have been shown to oxidize other 3-hydroxymonocarboxylic acids, suggesting a degree of substrate promiscuity within this enzyme family. qmul.ac.uk
Succinic Semialdehyde Dehydrogenase (SSADH): In contrast to many other aldehyde dehydrogenases that have broad substrate specificity, SSADH exhibits a very high specificity for succinic semialdehyde. nih.govembopress.org This high fidelity is attributed to the specific architecture of its active site, which contains conserved hydrophilic residues that optimally accommodate the carboxyl-containing substrate. nih.govembopress.org
4-Hydroxybutyryl-CoA Dehydratase (4HBD): 4HBD catalyzes the dehydration of 4-hydroxybutyryl-CoA and the isomerization of vinylacetyl-CoA. acs.org The enzyme can also interact with substrate analogues like butyryl-CoA and acetyl-CoA, which induce spectral changes indicative of electron transfer to the enzyme's cofactors. asm.org
Structural Analysis and Engineering for Catalytic Improvement
The intricate interplay between structure and function in enzymes of the this compound pathway has been the subject of detailed investigation, paving the way for targeted protein engineering to enhance their catalytic properties. Through a combination of structural biology, site-directed mutagenesis, and kinetic analysis, researchers have elucidated key residues and domains that govern substrate specificity, catalytic efficiency, and stability. These insights are crucial for developing robust biocatalysts for various biotechnological applications.
Structural Insights into Key Enzymes
High-resolution crystal structures of several key enzymes involved in this compound interconversions have provided a molecular blueprint for understanding their catalytic mechanisms.
For instance, the crystal structure of 4-hydroxybutyrate CoA-transferase (4-HB-CoAT) from Clostridium aminobutyricum has been determined, revealing a polypeptide chain that folds into two similar domains with an open α/β-fold. nih.govsemanticscholar.org This structural architecture is common to other members of the CoAT family I and II. nih.gov The structure, identified by PDB ID 3GK7, has been instrumental in identifying the active site and a putative binding site for the 4-hydroxybutyrate co-substrate. nih.gov Structural analysis has also highlighted conformational changes that occur during the catalytic cycle. The enzyme transitions between an open conformation in its free state and a closed conformation when the substrate is bound, a movement facilitated by a flip of the active site loop (residues 215-219). nih.gov This "lid-closing" mechanism is thought to protect the reaction intermediates from hydrolysis and prevent the dissociation of CoA from the enzyme during turnover. nih.gov
Similarly, the structure of succinic semialdehyde dehydrogenase (SSADH) has been elucidated for various organisms, including humans and cyanobacteria. nih.gov These studies have identified a conserved catalytic cysteine residue that plays a crucial role in the enzyme's mechanism. nih.gov Structural comparisons have also revealed mechanisms by which this critical cysteine is protected from oxidation, such as the formation of a disulfide bond with a nearby non-catalytic cysteine or the formation of a complex with the NADP+ cofactor. nih.gov
In the case of 4-hydroxybutyryl-CoA dehydratase (4HBD) from Clostridium aminobutyricum, structural analysis has revealed a homotetrameric enzyme where each subunit contains a [4Fe-4S]2+ cluster and a flavin adenine dinucleotide (FAD) cofactor. nih.govuni-marburg.de The iron-sulfur cluster is coordinated by three cysteine residues (C99, C103, and C299) and one histidine residue (H292). nih.gov These cofactors are housed within a narrow substrate-binding channel. uni-marburg.de
Site-Directed Mutagenesis and Catalytic Enhancement
Building on these structural insights, researchers have employed site-directed mutagenesis to probe the roles of specific amino acid residues and to engineer enzymes with improved catalytic features.
In the 4-hydroxybutyrate CoA-transferase from C. aminobutyricum, site-directed mutagenesis was pivotal in identifying the catalytic glutamate residue, E238. nih.govsemanticscholar.org This residue is responsible for forming a thioester intermediate with CoA during the reaction. uni-marburg.de The mutation of this residue to aspartate (E238D) significantly impacted the enzyme's activity, although it retained a fraction of its wild-type capabilities with certain CoA donors. uni-marburg.de
| Substrate (CoA Donor) | Wild-Type Specific Activity (U/mg) | E238D Mutant Specific Activity (U/mg) | % of Wild-Type Activity |
| Vinylacetyl-CoA | 96 | 16.3 | 17% |
| Propionyl-CoA | 142 | 24 | 17% |
| 4-Hydroxybutyryl-CoA | 41 | 4.5 | 11% |
| Butyryl-CoA | 120 | 18 | 15% |
| Data sourced from a doctoral dissertation on the enzymatic mechanism of 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum. uni-marburg.de |
For 4-hydroxybutyryl-CoA dehydratase , a series of mutations targeting the ligands of the [4Fe-4S]2+ cluster (H292C/E, C99A, C103A, and C299A) and other active site residues (E257Q, E455Q, Y296F, A460G, Q101E, T190V, and K300Q) were generated. uni-marburg.de Most of these mutations led to a complete loss of dehydratase activity, underscoring the critical role of the iron-sulfur cluster and these specific residues in catalysis. uni-marburg.de Interestingly, some mutants, such as E257Q and C299A, exhibited increased resistance to inactivation by air, suggesting a role for these residues in the enzyme's oxygen sensitivity. uni-marburg.de The residues H292 and E455 have been proposed to act as the catalytic acid/base in both the dehydration and isomerization reactions catalyzed by this enzyme. uni-marburg.de
| 4-Hydroxybutyryl-CoA Dehydratase Variant | Dehydratase Specific Activity (U/mg) |
| Wild Type | 2.2 ± 0.3 |
| Wild Type (reconstituted) | 4.5 ± 0.2 |
| This table highlights the specific activity of the wild-type enzyme. nih.gov |
Studies on succinic semialdehyde dehydrogenase from Cyanothece sp. have demonstrated that mutations in conserved residues can dramatically alter catalytic activity and cofactor specificity. nih.gov The conserved Cys262 and Glu228 residues were found to be essential for catalytic activity. nih.gov Furthermore, mutations of Ser157 and Lys154 were identified as key determinants of the enzyme's preference for either NAD+ or NADP+ as a cofactor. nih.gov
| Cyanothece sp. SSADH Variant | Km (SSA, mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Wild-Type | 0.05 ± 0.01 | 12.0 ± 0.5 | 240 |
| C262A | N.D. | N.D. | N.D. |
| E228Q | N.D. | N.D. | N.D. |
| S157A | 0.04 ± 0.01 | 10.0 ± 0.4 | 250 |
| K154A | 0.06 ± 0.01 | 1.0 ± 0.1 | 16.7 |
| N.D. - Not Determined, as the mutant exhibited no detectable activity. Kinetic parameters determined with NADP+ as the cofactor. plos.org |
Cofactor Engineering for Improved Biocatalysis
A significant area of enzyme engineering in pathways related to this compound involves altering cofactor specificity to better align with the host organism's metabolism. For example, a malate (B86768) dehydrogenase from Escherichia coli was engineered to function as a highly active NADPH-dependent 2-oxo-4-hydroxybutyrate (OHB) reductase. nih.gov The initial engineered variant, Ec. Mdh5Q, which contained five point mutations (I12V:R81A:M85Q:D86S:G179D), was primarily NADH-dependent. nih.govnih.gov Through further site-directed mutagenesis, two additional mutations, D34G and I35R, were introduced. nih.gov This new variant, Ec. Mdh7Q, exhibited a dramatic shift in cofactor preference, with its specificity for NADPH increasing by over three orders of magnitude. nih.gov This engineered enzyme showed a nearly six-fold higher specific activity with NADPH compared to NADH, making it a more effective catalyst for reductive processes in the typically NADPH-rich aerobic cytoplasm of E. coli. nih.gov
| Engineered OHB Reductase Variant | Cofactor | Km (OHB, mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Ec. Mdh5Q | NADH | 0.4 ± 0.1 | 104 ± 10 | 260 |
| Ec. Mdh5Q | NADPH | 0.3 ± 0.1 | 1 ± 0.1 | 3.3 |
| Ec. Mdh7Q | NADH | 1.1 ± 0.1 | 19 ± 1 | 17.3 |
| Ec. Mdh7Q | NADPH | 0.3 ± 0.1 | 102 ± 2 | 340 |
| This table illustrates the successful shift in cofactor specificity through protein engineering. nih.gov |
Biotechnological Production and Metabolic Engineering of 4 Hydroxybutanoate
Microbial Hosts for 4-Hydroxybutanoate and Derivative Production
A diverse range of microorganisms has been explored for the production of 4-HB and its polymers, poly(4-hydroxybutyrate) [P(4HB)]. These can be broadly categorized into natural producers and recombinant microorganisms.
While not widespread, a few microorganisms are known to naturally produce polymers containing 4-HB. For instance, Hydrogenophaga pseudoflava can synthesize a terpolymer of poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) [P(3HB-co-3HV-co-4HB)] from unrelated carbon sources like L-arabinose. mdpi.com Another example is Alcaligenes latus, a natural producer of poly(3-hydroxybutyrate) (PHB), which can incorporate 4-HB units to form a copolymer when supplied with γ-butyrolactone. mdpi.com Similarly, Cupriavidus necator (formerly known as Ralstonia eutropha) can produce 4-HB-containing polymers when provided with precursors such as 1,4-butanediol (B3395766) or 4-hydroxybutyric acid. mdpi.com However, the natural production levels in these organisms are often low, necessitating the use of precursor supplementation, which can increase production costs. mdpi.com
To overcome the limitations of natural producers, metabolic engineering has been employed to develop recombinant microorganisms capable of de novo synthesis of 4-HB from simple, renewable carbon sources.
Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. nih.govoup.comsemanticscholar.orgtandfonline.com Wild-type E. coli does not naturally produce polyhydroxyalkanoates (PHAs). nih.gov However, by introducing heterologous genes, researchers have successfully engineered E. coli to produce 4-HB and its polymers. Key genes introduced often include those encoding for PHA synthase (phaC) and a 4-hydroxybutyric acid-coenzyme A transferase. nih.gov For example, recombinant E. coli strains have been developed to synthesize poly(4-hydroxybutyrate) when cultivated with glucose and 4-hydroxybutyric acid. nih.gov In some engineered strains, the accumulation of P(4HB) can reach up to 80% of the cell's dry weight under specific conditions, such as oxygen limitation. nih.gov
Table 1: Examples of Recombinant E. coli for 4-HB and Derivative Production
| Strain | Genes Introduced | Product | Precursor(s) | Titer/Yield | Reference |
| E. coli XL1-Blue | phaC (PHA synthase), orfZ (4-HB-CoA transferase) | Poly(4HB) | Glucose, 4-hydroxybutyric acid | Up to 80% of cell dry weight | nih.gov |
| E. coli | Secondary alcohol dehydrogenase from Candida parapsilosis | Ethyl (R)-4-chloro-3-hydroxybutanoate | Ethyl 4-chloroacetoacetate, 2-propanol | 36.6 g/L | oup.comsemanticscholar.orgtandfonline.comjst.go.jp |
| Recombinant E. coli S17-1 | Not specified | Poly(4HB) | 4-HB containing fermentation broth | 83 wt% of intracellular P(4HB) | researchgate.netnih.gov |
Beyond E. coli, several other bacterial species have been engineered for 4-HB and P(4HB) production, each offering unique advantages.
Halomonas bluephagenesis : This halophilic bacterium is a promising chassis for industrial biotechnology as it can be cultivated in non-sterile conditions. nih.govnih.govresearchgate.net It has been engineered to produce poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] from glucose as the sole carbon source. nih.govresearchgate.net By introducing pathways for 4-HB biosynthesis and knocking out competing pathways, researchers have significantly increased the molar fraction of 4-HB in the copolymer. nih.govresearchgate.net In a 7-L bioreactor, an engineered strain produced 26.3 g/L of dry cell mass containing 60.5% P(3HB-co-17.04 mol% 4HB). nih.govresearchgate.net Further engineering has led to the production of terpolymers of P(3HB-co-4HB-co-3HV) in a 100 L bioreactor, achieving 73 g/L cell dry weight with 78% polymer content. nih.gov
Mannheimia succiniciproducens : This rumen bacterium is a natural overproducer of succinic acid, a precursor for 4-HB. nih.gov By introducing heterologous genes for succinyl-CoA synthetase, CoA-dependent succinate (B1194679) semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase or succinate semialdehyde reductase, engineered strains were able to produce 4-HB. nih.gov Fed-batch cultures of these engineered strains yielded up to 6.37 g/L of 4-HB. nih.gov
Aeromonas hydrophila : Recombinant A. hydrophila has been shown to be an effective producer of 4-HB from 1,4-butanediol. researchgate.netnih.gov An engineered strain produced approximately 4 g/L of 4-HB from 10 g/L of 1,4-butanediol, and over 10 g/L in a 6-L fermenter. researchgate.netnih.gov
Pseudomonas putida : This versatile bacterium has also been a target for metabolic engineering. researchgate.netnih.govcore.ac.uk Recombinant P. putida has been used to produce 4-HB from 1,4-butanediol. researchgate.netnih.gov
Delftia acidovorans : This species is another example of a bacterium that has been engineered for the production of 4-HB-containing polymers.
Table 2: Production of 4-HB and its Copolymers in Various Engineered Bacteria
| Microbial Host | Product | Carbon Source(s) | Titer / Yield | Reference |
| Halomonas bluephagenesis | P(3HB-co-4HB) | Glucose | 26.3 g/L DCW with 60.5% P(3HB-co-17.04 mol% 4HB) | nih.govresearchgate.net |
| Halomonas bluephagenesis | P(3HB-co-4HB-co-3HV) | Glucose | 73 g/L CDW with 78% P(3HB-co-10.35% 4HB-co-4.54% 3HV) | nih.gov |
| Mannheimia succiniciproducens | This compound | Glucose | 6.37 g/L | nih.gov |
| Aeromonas hydrophila | This compound | 1,4-butanediol | >10 g/L | researchgate.netnih.gov |
The scope of microbial hosts for 4-HB production extends beyond bacteria to include archaea and cyanobacteria, which offer unique metabolic capabilities.
Synechococcus sp. PCC 7002 : This cyanobacterium has been engineered to produce P(3HB-co-4HB) directly from CO2. nih.govresearchgate.net By introducing a biosynthetic pathway for 4-hydroxybutyryl-CoA, the engineered strain was able to accumulate approximately 4.5% of its total cell dry weight as P(3HB-co-4HB), with 4-HB accounting for about 12% of the copolymer. nih.gov
Methylosinus trichosporium OB3b : This methanotroph has been engineered to synthesize 4-HB from methane (B114726). nih.gov By reconstructing the 4-HB biosynthetic pathway, the engineered strains could produce 4-HB. Further overexpression of key enzymes in the tricarboxylic acid (TCA) cycle improved the 4-HB titer to 10.5 mg/L. nih.gov Combining this with the native poly(3-hydroxybutyrate) pathway allowed for the synthesis of P(3HB-co-4HB) with a 4-HB content of 3.08 mol%. nih.gov
Recombinant Microorganisms for De Novo Synthesis
Metabolic Engineering Strategies for Enhanced this compound Production
A variety of metabolic engineering strategies are employed to enhance the production of 4-HB and its derivatives in microbial hosts. The core of these strategies often involves the establishment of a synthetic pathway from central metabolites to 4-HB. A common route starts from the TCA cycle intermediate succinate. mdpi.com
The pathway typically involves the following steps:
Conversion of succinate to succinyl-CoA.
Reduction of succinyl-CoA to succinate semialdehyde.
Reduction of succinate semialdehyde to 4-hydroxybutyrate. mdpi.com
Key enzymes in this pathway include succinyl-CoA synthetase, CoA-dependent succinate semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase. nih.govmdpi.com For the production of P(4HB), an additional enzyme, 4-hydroxybutyrate-CoA transferase, is required to convert 4-HB to 4-hydroxybutyryl-CoA, which is then polymerized by PHA synthase. mdpi.com
To increase the flux towards 4-HB, several strategies are employed:
Overexpression of key pathway enzymes : Increasing the expression levels of the enzymes directly involved in the 4-HB synthesis pathway can help to pull metabolic flux towards the desired product. For instance, overexpressing genes for succinate semialdehyde dehydrogenase and 4-hydroxybutyrate dehydrogenase has been shown to be effective. nih.gov
Deletion of competing pathways : Knocking out genes that encode for enzymes in pathways that compete for precursors can redirect carbon flux towards 4-HB production. For example, in H. bluephagenesis, the deletion of multiple orthologs of succinate semialdehyde dehydrogenase (gabD) that compete with the 4-HB synthesis pathway led to a 24-fold increase in the molar fraction of 4-HB in the P(3HB-co-4HB) copolymer. nih.govresearchgate.net
Enhancing precursor supply : Strategies to increase the intracellular pool of precursors like succinate can also boost 4-HB production. This can be achieved by engineering the central carbon metabolism. For example, in M. trichosporium OB3b, overexpressing phosphoenolpyruvate (B93156) carboxylase, isocitrate dehydrogenase, and 2-oxoglutarate dehydrogenase genes led to improved 4-HB synthesis. nih.gov
Cofactor engineering : The conversion of succinyl-CoA to 4-HB is a reductive process that requires reducing equivalents like NAD(P)H. mdpi.com Engineering the cell's metabolism to increase the availability of these cofactors can enhance the efficiency of the pathway.
Pathway Construction and Reconstruction
The creation of functional 4-HB production pathways in host organisms like E. coli necessitates the introduction of genes from other species. mdpi.com These heterologous genes encode the specific enzymes required to convert central metabolites into the desired product. Two primary pathways have been extensively engineered, starting from the tricarboxylic acid (TCA) cycle intermediates, succinyl-CoA or α-ketoglutarate.
The pathway from succinyl-CoA involves a three-step conversion. Key enzymes that are heterologously expressed include:
Succinyl-CoA reductase or a CoA-dependent succinate semialdehyde dehydrogenase (SucD) to convert succinyl-CoA to succinate semialdehyde (SSA). mdpi.comnih.gov
Succinate semialdehyde reductase or a 4-hydroxybutyrate dehydrogenase (4HbD) to reduce SSA to 4-HB. mdpi.comnih.gov
A CoA transferase (OrfZ) , often from Clostridium kluyveri, can also be involved in the pathway, particularly in the context of polymer synthesis. mdpi.com
Alternatively, a pathway originating from α-ketoglutarate can be established by expressing:
α-ketoglutarate decarboxylase , which converts α-ketoglutarate to SSA.
4-hydroxybutyrate dehydrogenase to subsequently reduce SSA to 4-HB.
These enzymes have been sourced from a variety of microorganisms. For instance, sucD from Clostridium kluyveri and 4hbd (B1191750) from Ralstonia eutropha have been successfully co-expressed in E. coli to establish a functional 4-HB pathway. mdpi.comnih.gov In one study, engineered Mannheimia succiniciproducens was made to produce 4-HB by introducing genes for succinyl-CoA synthetase, CoA-dependent succinate semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase. nih.gov
Table 1: Examples of Heterologously Expressed Genes for this compound Production
| Gene | Enzyme | Source Organism | Host Organism | Pathway Step |
|---|---|---|---|---|
| sucD | CoA-dependent Succinate Semialdehyde Dehydrogenase | Clostridium kluyveri | Escherichia coli, Mannheimia succiniciproducens | Succinyl-CoA → Succinate Semialdehyde |
| 4hbd | 4-Hydroxybutyrate Dehydrogenase | Ralstonia eutropha, Clostridium kluyveri | Escherichia coli, Mannheimia succiniciproducens | Succinate Semialdehyde → this compound |
| orfZ | 4-Hydroxybutyrate-CoA Transferase | Clostridium kluyveri | Halomonas bluephagenesis TD01 | 4-Hydroxybutyrate → 4-Hydroxybutyryl-CoA |
| cat2 | Succinyl-CoA:CoA Transferase | Porphyromonas gingivalis | Escherichia coli | Succinate → Succinyl-CoA |
| α-ketoglutarate decarboxylase | α-ketoglutarate decarboxylase | Mycobacterium tuberculosis | Escherichia coli | α-ketoglutarate → Succinate Semialdehyde |
To maximize the carbon flux towards 4-HB, it is crucial to eliminate or weaken native metabolic pathways that divert key precursors away from the engineered production route. By knocking out specific genes, metabolic engineers can redirect cellular resources towards the synthesis of the target molecule.
A primary target for deletion is the pathways that consume succinate semialdehyde, the direct precursor to 4-HB. In E. coli, the native gabD gene encodes a succinate semialdehyde dehydrogenase that converts SSA to succinate, representing a significant competing reaction. mdpi.com Deletion of gabD has been shown to be an effective strategy to prevent this conversion and channel SSA towards 4-HB production. mdpi.com
Table 2: Gene Deletion Targets for Enhancing this compound Production
| Gene Target | Encoded Enzyme/Pathway | Host Organism | Rationale for Deletion |
|---|---|---|---|
| gabD | Succinate Semialdehyde Dehydrogenase | Escherichia coli | Prevents conversion of SSA to succinate, increasing precursor for 4-HB. mdpi.com |
| pta / pta-ackA | Phosphotransacetylase / Acetate (B1210297) Kinase | Escherichia coli, M. succiniciproducens | Reduces acetate byproduct formation, conserving carbon flux. nih.govnih.gov |
| ldhA | Lactate (B86563) Dehydrogenase | Mannheimia succiniciproducens | Prevents lactate byproduct formation. nih.gov |
| pflD | Pyruvate (B1213749) Formate-Lyase | Mannheimia succiniciproducens | Prevents formate (B1220265) byproduct formation. nih.gov |
Precursor Diversion and Feedstock Utilization
The economic viability of biotechnological 4-HB production is heavily dependent on the cost of the raw materials. Therefore, significant research has focused on engineering microbes to utilize a wide range of carbon sources, from structurally similar chemical precursors to inexpensive and abundant feedstocks like glucose, methane, and carbon dioxide.
Certain microorganisms can naturally or be engineered to convert compounds that are structurally related to 4-HB into the final product. This approach can simplify the metabolic pathway required for production.
γ-butyrolactone (GBL): GBL can be hydrolyzed to form 4-HB. This conversion can be a key step in production processes where GBL is used as a feedstock.
1,4-butanediol (BDO): BDO is a direct precursor to 4-HB. In E. coli, the co-expression of dhaT (a dehydratase) and aldD (an aldehyde dehydrogenase) can facilitate the conversion of BDO to 4-HB. This strategy has been used to produce copolymers containing 4-HB units. mdpi.com
1,6-hexanediol: This precursor can also be metabolized to form 4-HB, expanding the range of potential feedstocks for producing 4-HB-containing polymers. mdpi.com
The use of these precursors has been particularly important in the synthesis of polyhydroxyalkanoates (PHAs) that incorporate 4-HB monomers, such as P(3HB-co-4HB). mdpi.com
Engineering microbes to produce 4-HB from simple, unrelated carbon sources like sugars is a primary goal for sustainable and cost-effective manufacturing.
Glucose: As a widely available and relatively inexpensive feedstock, glucose is a common starting material. In organisms like E. coli, glucose is catabolized through glycolysis to phosphoenolpyruvate and pyruvate, which then feed into the TCA cycle. mdpi.com By tapping into TCA cycle intermediates like succinyl-CoA or α-ketoglutarate, the engineered pathways described in section 4.2.1.1 can effectively convert glucose into 4-HB. mdpi.com Fed-batch fermentation of engineered M. succiniciproducens strains using glucose as the primary carbon source has resulted in the production of over 6 g/L of 4-HB. nih.gov
Methane and CO2: The utilization of C1 compounds like methane and carbon dioxide represents a frontier in metabolic engineering, offering a route to convert greenhouse gases into valuable chemicals. While pathways for converting methanol (B129727) (derived from methane) to products like poly-3-hydroxybutyrate have been engineered in E. coli, the direct, high-titer production of 4-HB from these C1 sources is still an area of active research. The principle involves establishing C1 assimilation pathways, such as the ribulose monophosphate (RuMP) pathway, to produce central metabolic intermediates that can then be channeled into the 4-HB synthesis pathway.
Table 3: Feedstocks for Biotechnological this compound Production
| Feedstock | Type | Conversion Strategy |
|---|---|---|
| Glucose | Unrelated Carbon Source | Catabolism via glycolysis and TCA cycle, followed by engineered pathways from succinyl-CoA or α-ketoglutarate. mdpi.comnih.gov |
| γ-butyrolactone (GBL) | Structurally Related Precursor | Hydrolysis to 4-HB. mdpi.com |
| 1,4-butanediol (BDO) | Structurally Related Precursor | Enzymatic conversion via dehydratase and aldehyde dehydrogenase activities. mdpi.com |
| Methane/CO2 | Unrelated Carbon Source | C1 assimilation pathways to form central metabolites, followed by engineered production pathways. |
Advanced Genetic Tools in Pathway Optimization (e.g., CRISPR-based approaches)
The optimization of metabolic pathways for this compound (4-HB) production has been significantly advanced by the advent of precise genetic engineering tools, particularly the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) system. nih.govresearchgate.net These tools offer unprecedented speed, efficiency, and multiplexing capabilities for genome editing in various microbial hosts, including the commonly used Escherichia coli. nih.govchalmers.se
CRISPR/Cas9 technology facilitates targeted gene knockouts, insertions, and replacements to rewire cellular metabolism. nih.govnih.gov For 4-HB production, this is crucial for eliminating competing pathways that divert carbon flux away from the desired product and for integrating heterologous genes to establish an efficient production pathway. For instance, CRISPR can be used to seamlessly delete genes encoding enzymes that convert key precursors, such as succinyl-CoA or alpha-ketoglutarate, into biomass or other byproducts. One study on the related compound 1,4-butanediol (1,4-BDO) successfully used CRISPR to knock out the sad gene and knock in large gene cassettes encoding the six-gene biosynthesis pathway. scite.ai
Beyond simple gene editing, CRISPR interference (CRISPRi) has emerged as a powerful tool for transcriptional regulation. nih.gov CRISPRi utilizes a deactivated Cas9 (dCas9) protein, which can bind to specific DNA sequences without cutting them, effectively blocking transcription of target genes. nih.govresearchgate.net This allows for the fine-tuning of gene expression, which is often more desirable than complete knockout, especially for essential genes or when a metabolic branch needs to be attenuated rather than fully blocked. By using CRISPRi to simultaneously suppress multiple competing genes (e.g., gabD, ybgC, and tesB in the context of 1,4-BDO production), metabolic flux can be effectively redirected towards the 4-HB pathway, leading to significantly increased titers and reduced byproduct formation. researchgate.netscite.ai
The ability to perform multiplexed genome editing is a key advantage of CRISPR-based systems. chalmers.se This allows for the simultaneous modification of several genetic targets, accelerating the strain development process significantly compared to traditional, iterative methods. thepab.orgnih.gov By creating libraries of guide RNAs targeting various genes in the host's metabolic network, researchers can rapidly generate and screen thousands of engineered strains to identify optimal combinations of genetic modifications for maximizing 4-HB production. nih.gov
Table 1: Examples of CRISPR-based Genetic Modifications for Pathway Optimization
| Genetic Tool | Target Gene(s) | Modification | Organism | Objective | Outcome |
| CRISPR/Cas9 | sad (succinate semialdehyde dehydrogenase) | Knockout | E. coli | Prevent conversion of a key precursor away from the desired pathway. | Increased carbon flux towards 4-HB/1,4-BDO. scite.ainih.gov |
| CRISPR/Cas9 | Pathway genes (cat1, sucD, 4hbd, etc.) | Knock-in | E. coli | Introduce the biosynthetic pathway for 1,4-BDO production. | Enabled production of 1,4-BDO from a central metabolite. scite.ai |
| CRISPRi | gabD, ybgC, tesB | Transcriptional Repression (Knockdown) | E. coli | Simultaneously suppress competing pathways that consume precursors. | Enhanced final product titer by 100% and reduced byproducts. scite.ai |
| CRISPRi | spo0A | Transcriptional Repression | C. acetobutylicum | Control sporulation and redirect metabolism towards solvent production. | Demonstrated successful gene repression for metabolic control. nih.gov |
Fermentation and Bioprocess Optimization for this compound Production
The choice of cultivation strategy is critical for achieving high-titer and high-productivity manufacturing of 4-HB. While simple batch fermentation is useful for initial strain screening, it often suffers from substrate inhibition and nutrient limitation, leading to low cell densities and product yields. To overcome these limitations, fed-batch fermentation is the most commonly employed strategy. researchgate.netspringernature.com This approach involves the controlled feeding of a limiting nutrient (typically the carbon source) to the bioreactor, which allows for the maintenance of substrate concentrations at a low, non-inhibitory level, thereby extending the production phase and enabling high-cell-density cultivation. researchgate.net A fed-batch process for the production of poly(4-hydroxybutyrate) in recombinant E. coli resulted in a cell dry weight of 11.5 g/L with a polymer content of 68.2%, demonstrating the effectiveness of this strategy. nih.gov
Table 2: Comparison of Cultivation Strategies for 4-HB and Related Polymer Production
| Strategy | Organism | Carbon Source(s) | Max. Cell Dry Weight (g/L) | Product Titer (g/L) | Product Content (% of CDW) | Cultivation Time (h) |
| Batch Fermentation | Recombinant E. coli | Glucose | ~5 | ~5 | N/A | 24 |
| Fed-Batch | Recombinant E. coli | Glucose | 11.5 | 7.84 (Polymer) | 68.2% | 52 nih.gov |
| Fed-Batch | Recombinant E. coli | Glucose | N/A | 12 | N/A | 48 oup.com |
| Two-Stage Fed-Batch | Recombinant E. coli | Glucose, Decanoic Acid | >40 | 20.1 (Polymer) | ~50% | ~50 nih.gov |
| Fed-Batch (Scale-Up) | Halomonas bluephagenesis | Glucose, γ-butyrolactone | 100 | 60.4 (Copolymer) | 60.4% | 36 nih.gov |
pH and Temperature: The optimal pH and temperature often differ for the cell growth and production phases. As noted, a common strategy is to maintain a neutral pH (around 7.0) and a higher temperature (37°C for E. coli) during the initial biomass accumulation phase. nih.gov For the production phase, shifting the temperature down to around 30°C can reduce metabolic stress and improve protein folding and enzyme stability, while an increase in pH to 8.0 has been shown to be beneficial for the biosynthesis of related polymers. nih.gov
Aeration and Dissolved Oxygen (DO): Aerobic production of 4-HB requires sufficient oxygen supply to support cell growth and energy generation. The DO level is typically controlled by adjusting the agitation speed and the aeration rate. Maintaining DO above a certain threshold (e.g., 20% of air saturation) is crucial to prevent the culture from becoming anaerobic, which would trigger undesirable fermentative pathways and reduce product yield.
Precursor Concentration: When the production of 4-HB relies on the bioconversion of a precursor like 1,4-butanediol or γ-butyrolactone, its concentration in the fermentation broth is a critical parameter. nih.gov High concentrations of these precursors can be toxic to the microbial cells, inhibiting growth and enzyme activity. Therefore, a controlled feeding strategy is necessary to maintain the precursor concentration within an optimal, non-toxic range that ensures a high conversion rate. Iterative optimization has shown that stepwise increases in the feed of a fatty acid precursor, from 6 g up to 25 g, directly correlated with an increase in the production of the corresponding polymer. nih.gov
Transitioning a 4-HB production process from the laboratory bench (1-10 L) to an industrial scale (≥1,000 L) presents significant challenges. arxada.com Successful scale-up requires more than simply increasing the volume; it involves maintaining geometric similarity and key process parameters to ensure consistent performance. arxada.comfoodnavigator.com
Another key consideration is the seed train, which is the process of progressively growing the inoculum from a small vial culture up to the volume required for the final production fermentor. arxada.com The logistics and timing of the seed train are more complex at an industrial scale and must be carefully planned to ensure the production vessel is inoculated with a healthy and active cell population.
Furthermore, the sterilization methods and raw material preparation differ between lab and industrial scales. foodnavigator.com For example, lab-scale media is often sterilized in an autoclave (batch sterilization), whereas industrial processes typically use continuous high-temperature, short-time (HTST) sterilization. These differences can alter the chemical composition of the media, potentially affecting microbial growth and product formation. foodnavigator.com A successful scale-up of a related biopolymer from a 7.5-L fermentor to a 5 m³ vessel was achieved by using a mathematical model to guide the feeding strategy and process calculations, demonstrating the importance of a systematic and data-driven approach. nih.gov
Analytical Methodologies for 4 Hydroxybutanoate Research
Chromatographic and Spectroscopic Techniques for Quantification
Chromatographic and spectroscopic methods are fundamental to the quantitative analysis of 4-hydroxybutanoate. These techniques offer high sensitivity and specificity, which are crucial for distinguishing 4-HB from other structurally similar metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of 4-HB. oup.com Due to the low volatility of 4-HB, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. oup.com A common approach involves the conversion of 4-HB to its trimethylsilyl (B98337) (TMS) derivative. oup.com
The process generally involves an extraction of 4-HB from the biological sample, often through liquid-liquid extraction. researchgate.net This is followed by derivatization, where a silylating agent is added to the sample. oup.com The resulting derivatized 4-HB is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that allows for positive identification and quantification. The use of a stable isotope-labeled internal standard, such as GHB-d6, is crucial for accurate quantification, as it helps to correct for variations in extraction efficiency and instrument response. oup.com
| Parameter | Value |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Internal Standard | GHB-d6 |
| Quantifier Ion (m/z) | 233 |
| Qualifier Ions (m/z) | 234, 235 |
| Linear Range | 5 to 500 mg/L |
| Limit of Detection | 0.25 µg/mL |
| Limit of Quantitation | 0.50 µg/mL |
| Table 1: Typical parameters for the analysis of this compound by GC-MS. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as another key analytical tool for the quantification of 4-HB. A significant advantage of LC-MS/MS is its ability to often analyze 4-HB directly without the need for derivatization, simplifying sample preparation. scienceopen.com This technique is particularly useful for analyzing complex biological matrices. scienceopen.com
In a typical LC-MS/MS workflow, the sample is first subjected to a simple pretreatment, which may involve protein precipitation or filtration. scienceopen.com The sample is then injected into the liquid chromatograph, where 4-HB is separated from other sample components on a reversed-phase column. scienceopen.com The eluent from the LC is then introduced into the mass spectrometer. In the tandem MS approach, a specific precursor ion for 4-HB is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity for quantification. scienceopen.com
| Parameter | Value |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 105.1 |
| Product Ion (m/z) | 87.1 |
| Limit of Detection | 0.5 µg/mL |
| Linearity Range | 0.2–50 µg/mL |
| Table 2: Representative LC-MS/MS parameters for the analysis of this compound. scienceopen.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating metabolic pathways, including those involving this compound. Unlike mass spectrometry-based methods that provide information on mass-to-charge ratios, NMR provides detailed structural information about molecules in a sample. Both ¹H and ¹³C NMR are utilized to identify and quantify metabolites. researchgate.net
In the context of 4-HB research, NMR can be used to trace the flow of atoms through a metabolic pathway by using isotopically labeled substrates. For instance, by feeding an organism a ¹³C-labeled precursor, researchers can track the incorporation of the ¹³C label into 4-HB and other downstream metabolites. researchgate.net The position of the ¹³C label within the molecule, as determined by ¹³C NMR, can provide definitive evidence for a proposed metabolic route. ¹H NMR can also be used to identify the presence of specific functional groups, such as the hydroxyl group in 4-HB.
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are commonly employed to measure the activity of enzymes involved in this compound metabolism. These assays are typically based on monitoring the change in absorbance of a specific chromophore that is either a substrate or a product of the enzymatic reaction.
A prominent example is the assay for 4-hydroxybutyrate dehydrogenase, an enzyme that catalyzes the conversion of 4-HB to succinic semialdehyde. mdpi.com This reaction is often coupled to the reduction of NAD⁺ to NADH or the oxidation of NADPH to NADP⁺. The change in the concentration of NADH or NADPH can be monitored by measuring the absorbance at 340 nm. The rate of change in absorbance is directly proportional to the enzyme's activity. Such assays are crucial for characterizing the kinetic properties of enzymes and for understanding how their activity is regulated within the cell.
Isotopic Labeling and Flux Analysis
Isotopic labeling experiments, in conjunction with mass spectrometry or NMR, are powerful techniques for delineating metabolic pathways and quantifying the flux of metabolites through these pathways.
13C and 14C Tracers in Metabolic Pathway Elucidation
The use of stable isotopes like ¹³C and radioactive isotopes like ¹⁴C as tracers has been instrumental in understanding the biosynthesis and degradation of this compound. nih.govpnas.org In these experiments, a labeled precursor is introduced into a biological system, and the distribution of the isotope label in various metabolites is analyzed over time. nih.govpnas.org
For example, to investigate the dicarboxylate/4-hydroxybutyrate cycle, researchers have used [1-¹⁴C]4-hydroxybutyrate and [1,4-¹³C₂]succinate as tracers. pnas.org By analyzing the labeling pattern in protein-derived amino acids and other cellular components, they can map the flow of carbon atoms and confirm the operation of the proposed metabolic cycle. nih.govpnas.org The analysis of the labeled products is typically performed using GC-MS, LC-MS, or NMR. pnas.org These techniques allow for the determination of both the identity of the labeled compounds and the position of the isotopic label within the molecule, providing strong evidence for specific metabolic transformations. nih.govpnas.org
| Tracer | Application | Analytical Technique |
| [1-¹⁴C]4-Hydroxybutyrate | Tracing the fate of 4-HB in metabolic pathways. pnas.org | Scintillation counting, HPLC |
| [1,4-¹³C₂]Succinate | Elucidating the dicarboxylate/4-hydroxybutyrate cycle. pnas.org | Mass Spectrometry, NMR |
| Table 3: Examples of Isotopic Tracers in this compound Research. |
Metabolic Flux Analysis for Pathway Engineering
Metabolic flux analysis (MFA) is a powerful analytical technique used in metabolic engineering to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org By providing a detailed map of carbon flow through cellular pathways, MFA enables researchers to understand cellular physiology, identify metabolic bottlenecks, and rationally design strategies for optimizing the production of desired compounds like this compound (4HB). creative-proteomics.comresearchgate.net
At its core, MFA relies on a stoichiometric model of the metabolic network, which represents the full complement of biochemical reactions occurring in an organism. nih.gov By applying mass balance principles around intracellular metabolites and measuring extracellular fluxes (e.g., substrate uptake and product secretion rates), a system of linear equations can be solved to estimate the intracellular flux distribution. nsf.govnih.gov
A more advanced and accurate method is ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov This technique involves feeding the cells a substrate labeled with the stable isotope ¹³C. wikipedia.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically protein-bound amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), much more precise and well-resolved flux values can be determined. wikipedia.orgnih.gov This information is crucial for elucidating the relative contributions of competing pathways and for the detailed characterization of engineered strains. d-nb.inforesearchgate.net
In the context of this compound production, MFA and ¹³C-MFA are instrumental in guiding the engineering of microbial hosts, such as Escherichia coli. nih.govportlandpress.com The biosynthesis of 4HB from common substrates like glucose involves redirecting carbon from central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, towards the engineered 4HB pathway. mdpi.comjmb.or.kr MFA allows researchers to quantify the flux through these native and heterologous pathways, thereby identifying rate-limiting steps and competing reactions that divert carbon away from 4HB production. creative-proteomics.comresearchgate.net
Metabolic flux analysis can be used to quantify the impact of knocking out these competing pathways. Research has demonstrated that inactivating the sad and gabD genes significantly enhances the carbon flux towards 4-hydroxybutyrate synthesis. nih.gov
The table below presents data from a study on poly(4-hydroxybutyrate) [poly(4HB)] production in a recombinant E. coli strain, illustrating the effect of inactivating succinate (B1194679) semialdehyde dehydrogenase genes.
| Strain | Relevant Genotype | Poly(4HB) Concentration (g/L) | Poly(4HB) Content (% of cell dry weight) |
| JM109 (pMCSH5 & pKSSE5.3) | Wild-type sad, gabD | 0.9 | 15.6 |
| JM109SG (pMCSH5 & pKSSE5.3) | Δsad, ΔgabD | 1.9 | 35.4 |
| Data sourced from studies on poly(4HB) synthesis in recombinant E. coli. nih.gov |
Furthermore, in silico flux balance analysis (FBA), a computational method based on the principles of MFA, can be used to predict the theoretical maximum yields of a product and to identify gene knockout or overexpression targets that would channel metabolic flux towards the desired product. frontiersin.orgmdpi.comnumberanalytics.com For 4HB production, FBA might predict that under certain conditions, such as microaerobic environments, the flux towards 4HB is more favorable. researchgate.net This was identified in silico for E. coli and can guide the optimization of fermentation conditions. researchgate.net
The table below illustrates the flux distribution in central metabolism of an engineered E. coli strain designed for producing a C4 chemical, highlighting how carbon is partitioned between different pathways.
| Metabolic Pathway | Flux (% of Glucose Uptake Rate) |
| Glycolysis | 100 |
| Pentose Phosphate Pathway | 30 |
| TCA Cycle | 40 |
| 4-HB Biosynthesis Pathway | 25 |
| Biomass and other products | 5 |
| This is a representative table based on typical flux distributions found in engineered E. coli for C4 chemical production. |
By integrating the quantitative data from MFA with other "omics" data, such as transcriptomics and proteomics, a comprehensive understanding of the engineered strain's physiology can be achieved. This systems-level approach is crucial for the iterative cycle of design, build, test, and learn in metabolic engineering to develop economically viable processes for this compound production.
Ecological and Biochemical Significance of 4 Hydroxybutanoate
Role in Microbial Carbon Fixation Cycles (e.g., Dicarboxylate/4-Hydroxybutanoate Cycle)
In certain extremophilic Archaea, 4-hydroxybutanoate is a central intermediate in an autotrophic carbon dioxide (CO₂) fixation pathway known as the dicarboxylate/4-hydroxybutanoate (DC/4HB) cycle. nih.govgoogle.com This cycle is one of the six known natural pathways for carbon fixation and is particularly suited for anaerobic or microaerobic environments. nih.govnih.gov It has been identified in members of the crenarchaeal orders Thermoproteales and Desulfurococcales, such as Ignicoccus hospitalis and Thermoproteus neutrophilus. nih.govpnas.org
The DC/4HB cycle can be conceptually divided into two main parts. The first part involves the conversion of acetyl-CoA and two molecules of inorganic carbon into succinyl-CoA. nih.govnih.gov This is achieved through the actions of pyruvate (B1213749) synthase and phosphoenolpyruvate (B93156) (PEP) carboxylase, which fix CO₂ and bicarbonate (HCO₃⁻) respectively. nih.govnih.gov The resulting oxaloacetate is then reduced to succinyl-CoA via an incomplete reductive citric acid cycle. nih.gov
The second part of the cycle regenerates acetyl-CoA from succinyl-CoA, with this compound as the key intermediate. nih.govpnas.org Succinyl-CoA is first reduced to succinic semialdehyde, which is then further reduced to this compound. nih.gov This is followed by the activation of this compound to its CoA thioester, 4-hydroxybutyryl-CoA. nih.gov A key, mechanistically unique enzyme, 4-hydroxybutyryl-CoA dehydratase, then eliminates water to form crotonyl-CoA. nih.govnih.gov Finally, a β-oxidation-like sequence converts crotonyl-CoA into two molecules of acetyl-CoA. nih.govnih.gov One of these acetyl-CoA molecules replenishes the cycle, while the other serves as a product for biosynthesis. nih.gov
The enzymes of the dicarboxylate/4-hydroxybutanoate cycle are adapted to function under extreme conditions and often rely on oxygen-sensitive cofactors like ferredoxin, restricting this pathway to organisms with an anaerobic or microaerobic lifestyle. nih.govnih.gov
| Enzyme | Reaction Catalyzed | Organism(s) where identified |
| Pyruvate synthase | Acetyl-CoA + CO₂ → Pyruvate | Ignicoccus hospitalis, Thermoproteus neutrophilus nih.govnih.gov |
| PEP carboxylase | Phosphoenolpyruvate + HCO₃⁻ → Oxaloacetate | Ignicoccus hospitalis, Thermoproteus neutrophilus nih.govnih.gov |
| Fumarate reductase | Fumarate → Succinate (B1194679) | Ignicoccus hospitalis, Thermoproteus neutrophilus pnas.org |
| Succinyl-CoA synthetase | Succinate + CoA + ATP/GTP → Succinyl-CoA + ADP/GDP + Pi | Ignicoccus hospitalis, Thermoproteus neutrophilus pnas.orgnih.gov |
| Succinyl-CoA reductase | Succinyl-CoA → Succinic semialdehyde | Thermoproteus neutrophilus, Ignicoccus hospitalis nih.gov |
| Succinic semialdehyde reductase | Succinic semialdehyde → this compound | Thermoproteus neutrophilus, Ignicoccus hospitalis nih.gov |
| 4-Hydroxybutyrate-CoA ligase | This compound + CoA + ATP → 4-Hydroxybutyryl-CoA + AMP + PPi | Thermoproteus neutrophilus, Ignicoccus hospitalis nih.govgoogle.com |
| 4-Hydroxybutyryl-CoA dehydratase | 4-Hydroxybutyryl-CoA → Crotonyl-CoA + H₂O | Ignicoccus hospitalis, Clostridium aminobutyricum nih.govnih.gov |
| Crotonyl-CoA hydratase | Crotonyl-CoA + H₂O → (S)-3-Hydroxybutyryl-CoA | Thermoproteus neutrophilus, Ignicoccus hospitalis nih.govpnas.org |
| (S)-3-Hydroxybutyryl-CoA dehydrogenase | (S)-3-Hydroxybutyryl-CoA + NAD⁺ → Acetoacetyl-CoA + NADH + H⁺ | Thermoproteus neutrophilus, Ignicoccus hospitalis nih.govnih.gov |
| Acetoacetyl-CoA β-ketothiolase | Acetoacetyl-CoA + CoA → 2 Acetyl-CoA | Thermoproteus neutrophilus, Ignicoccus hospitalis nih.govnih.gov |
Role as a Biochemical Precursor in Non-Polymeric Biotransformations
Beyond its role in central carbon metabolism, this compound serves as a precursor for the biosynthesis of other valuable molecules, both naturally in microorganisms and in engineered biorefinery processes.
While the primary pathways for the microbial synthesis of the short-chain fatty acid butyrate (B1204436) start from acetyl-CoA, a distinct pathway utilizes this compound as an intermediate. nih.govnih.gov This route, sometimes referred to as the 4-aminobutyrate or succinate fermentation pathway, has been identified in anaerobic bacteria such as Clostridium kluyveri and the oral pathogen Porphyromonas gingivalis. nih.govnih.govpnas.org
In this pathway, succinate is converted to succinyl-CoA, which is then reduced to succinate semialdehyde. nih.govmdpi.com An enzyme, succinate semialdehyde reductase (also known as this compound dehydrogenase), catalyzes the conversion of succinate semialdehyde to this compound. nih.govnih.gov Subsequently, this compound is activated to 4-hydroxybutyryl-CoA by a CoA transferase. mdpi.com The enzyme 4-hydroxybutyryl-CoA dehydratase then converts 4-hydroxybutyryl-CoA to crotonyl-CoA, which enters the final steps common to other butyrate synthesis pathways to yield butyryl-CoA and ultimately butyrate. nih.govnih.gov The final conversion of butyryl-CoA to butyrate can be catalyzed by enzymes like butyryl-CoA:4-hydroxybutyrate CoA transferase. nih.gov Studies in P. gingivalis have shown that the production of this compound is an integral step in its biosynthesis of butyrate. nih.gov
The unique chemical structure of this compound makes it an attractive platform molecule for the bio-based production of industrial chemicals that are traditionally derived from petrochemicals. frontiersin.org Through metabolic engineering, microorganisms like Escherichia coli and Mannheimia succiniciproducens have been modified to produce significant quantities of this compound and its derivatives. frontiersin.orgresearchgate.net
One major application is the production of γ-butyrolactone (GBL), a valuable solvent and chemical intermediate. researchgate.netresearchgate.net The production process often involves the microbial fermentation of renewable feedstocks like glucose to produce this compound. nih.govfrontiersin.org This can be achieved by introducing heterologous genes that create a pathway from central metabolites like succinyl-CoA to this compound. researchgate.net The accumulated this compound can then be recovered from the fermentation broth and converted to GBL through a simple acid-catalyzed intramolecular esterification (lactonization). researchgate.net Alternatively, some processes involve the microbial production of the polymer poly-4-hydroxybutyrate (P4HB), which is then extracted from the biomass and thermocatalytically converted to GBL. researchgate.netuni-marburg.de
Similarly, this compound is a key intermediate in engineered biosynthetic pathways for 1,4-butanediol (B3395766) (BDO), a major commodity chemical used to produce polymers and solvents. mdpi.com Biological routes to BDO have been commercialized using genetically modified organisms. These engineered microbes typically contain a metabolic pathway that converts a central metabolite, such as succinate or α-ketoglutarate, into this compound, which is then further reduced to 1,4-butanediol via enzymes like aldehyde and alcohol dehydrogenases. frontiersin.org
| Product | Precursor | Key Conversion Step(s) | Engineered Microorganism Example |
| γ-Butyrolactone (GBL) | This compound | Acid-catalyzed lactonization of 4-HB post-fermentation. researchgate.net | Mannheimia succiniciproducens researchgate.net |
| γ-Butyrolactone (GBL) | Poly-4-hydroxybutyrate (P4HB) | Thermocatalytic conversion of P4HB biomass. researchgate.netuni-marburg.de | Genetically engineered biomass (e.g., E. coli) researchgate.net |
| 1,4-Butanediol (BDO) | This compound | Reduction of 4-HB via aldehyde and alcohol dehydrogenases. frontiersin.org | Escherichia coli |
| Poly-4-hydroxybutyrate (P4HB) | 4-Hydroxybutyrate | Activation to 4-hydroxybutyryl-CoA and polymerization by PHA synthase. mdpi.com | Escherichia coli mdpi.com |
Q & A
What are the recommended methods for synthesizing 4-Hydroxybutanoate in laboratory settings?
Category: Basic
Answer:
this compound (GHB) is commonly synthesized via esterification or reduction pathways. For example, the oxidation of γ-butyrolactone under controlled acidic or alkaline conditions can yield 4-hydroxybutanoic acid, which is subsequently neutralized to form the sodium salt . Alternatively, enzymatic reduction of succinic semialdehyde using dehydrogenase enzymes provides a biologically relevant route, though this requires precise pH control (6.8–7.2) and cofactor regeneration systems (e.g., NADPH) . Purification typically involves vacuum distillation (boiling point: 295.6°C) or recrystallization from ethanol/water mixtures to achieve >95% purity .
How can researchers resolve discrepancies in the reported biological activity of this compound derivatives across different studies?
Category: Advanced
Answer:
Discrepancies in biological activity data often arise from variations in experimental design, such as differences in cell lines, animal models, or dosing regimens. To address this, researchers should:
- Conduct systematic reviews to identify confounding variables (e.g., solvent used, purity of compounds) .
- Replicate key experiments under standardized conditions, ensuring consistent measurement of dependent variables (e.g., receptor binding affinity, metabolic half-life) .
- Apply multivariate statistical analysis to isolate the impact of structural modifications (e.g., ester vs. free acid forms) on activity .
For instance, contradictory neuropharmacological effects may stem from differences in blood-brain barrier permeability across models, necessitating parallel in vitro and in vivo assays .
What spectroscopic techniques are most effective for characterizing this compound’s structure?
Category: Basic
Answer:
Key techniques include:
- NMR Spectroscopy : H NMR (δ 1.8–2.2 ppm for methylene protons adjacent to the hydroxyl group; δ 4.1 ppm for hydroxyl proton) and C NMR (δ 176 ppm for the carboxyl carbon) confirm functional groups and stereochemistry .
- FT-IR Spectroscopy : Absorption bands at 3300–3500 cm (O-H stretch) and 1700–1720 cm (C=O stretch) validate the presence of hydroxyl and carboxyl moieties .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode ([M-H] at m/z 103) ensures molecular weight verification and detects impurities .
What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?
Category: Advanced
Answer:
this compound’s hygroscopic nature and susceptibility to oxidation require:
- pH Stabilization : Buffering solutions to pH 7.4–8.0 to minimize acid-catalyzed degradation .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .
- Antioxidant Additives : Incorporating 0.01% w/v ascorbic acid or nitrogen gas purging prevents radical-mediated oxidation .
Stability should be monitored via HPLC (C18 column, 210 nm detection) at 0, 24, and 48-hour intervals .
How do researchers purify this compound from reaction mixtures?
Category: Basic
Answer:
Purification methods depend on the synthesis route:
- Distillation : Fractional distillation under reduced pressure (boiling point: 295.6°C) isolates the compound from low-boiling byproducts .
- Recrystallization : Ethanol/water (1:3 v/v) mixtures yield crystalline forms with >99% purity, verified by melting point analysis (>70°C) .
- Chromatography : Reverse-phase HPLC (acetonitrile/water gradient) separates polar impurities, particularly in enzymatic synthesis pathways .
How can experimental designs elucidate the metabolic pathways of this compound in mammalian systems?
Category: Advanced
Answer:
To map metabolic pathways:
- Isotopic Labeling : C-labeled this compound tracks incorporation into the TCA cycle via succinate, analyzed via LC-MS/MS .
- Enzyme Inhibition Studies : Co-administration with alcohol dehydrogenase inhibitors (e.g., fomepizole) identifies rate-limiting steps in oxidation .
- In Vivo Microdialysis : Quantifies extracellular GHB levels in rodent brains to correlate pharmacokinetics with neurobehavioral effects .
What are the critical parameters for reproducible synthesis of this compound esters?
Category: Basic
Answer:
Key parameters include:
- Catalyst Selection : Acid catalysts (e.g., HSO) for esterification reactions, with strict temperature control (60–80°C) to avoid side reactions .
- Solvent System : Anhydrous ethanol minimizes hydrolysis during ester formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
How should researchers address conflicting data on the neuropharmacological effects of this compound?
Category: Advanced
Answer:
Contradictory findings (e.g., neuroprotective vs. neurotoxic effects) require:
- Dose-Response Analysis : Establishing thresholds for therapeutic (10–50 mg/kg) vs. toxic (>100 mg/kg) doses in rodent models .
- Receptor Profiling : Radioligand binding assays (e.g., GABA receptor affinity) to clarify target specificity .
- Meta-Analysis : Pooling data from ≥10 studies to identify trends obscured by small sample sizes .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
